Sutherlandin trans-p-coumarate

Description

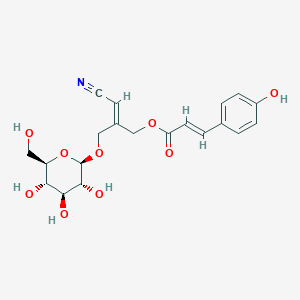

Structure

3D Structure

Properties

IUPAC Name |

[(E)-3-cyano-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO9/c21-8-7-13(10-28-16(24)6-3-12-1-4-14(23)5-2-12)11-29-20-19(27)18(26)17(25)15(9-22)30-20/h1-7,15,17-20,22-23,25-27H,9-11H2/b6-3+,13-7-/t15-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEJUHBDYJVLND-DZXWJMGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC(=CC#N)COC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC/C(=C/C#N)/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Sutherlandin 5-trans-p-coumarate: A Cyanogenic Glycoside from Sorbaria sorbifolia

Abstract

This technical guide provides a comprehensive overview of Sutherlandin 5-trans-p-coumarate, a naturally occurring cyanogenic glycoside. Contrary to initial hypotheses potentially linking it to the Fabaceae family due to its name, this document clarifies its true origin, discovery, and chemical nature. The primary natural source of this compound is identified as Sorbaria sorbifolia var. stellipila, a member of the Rosaceae family. This guide will delve into the discovery and structural elucidation of Sutherlandin 5-trans-p-coumarate, its physicochemical properties, and the methodologies for its isolation and characterization. Furthermore, we will explore its classification within the broader context of cyanogenic glycosides and discuss any known biological activities, providing a foundational resource for researchers, scientists, and drug development professionals interested in this unique natural product.

Introduction: Unraveling a Case of Mistaken Identity

The nomenclature of natural products can occasionally lead to intriguing paths of scientific inquiry. Such is the case with "Sutherlandin trans-p-coumarate." The name "Sutherlandin" is historically associated with a series of flavonol glycosides (Sutherlandins A-D) isolated from the well-known South African medicinal plant, Sutherlandia frutescens (now Lessertia frutescens). However, extensive phytochemical analysis of S. frutescens has not revealed the presence of a trans-p-coumarate derivative of these sutherlandins.

This guide clarifies a crucial distinction: Sutherlandin 5-trans-p-coumarate is not a flavonol glycoside and does not originate from Sutherlandia frutescens. Instead, it is a distinct cyanogenic glycoside discovered in the plant Sorbaria sorbifolia var. stellipila. This document serves to rectify this common point of confusion and provide a scientifically accurate resource on this compound.

Cyanogenic glycosides are a class of plant secondary metabolites that release hydrogen cyanide upon enzymatic hydrolysis. This mechanism is a key defense strategy for many plants against herbivores. The discovery of Sutherlandin 5-trans-p-coumarate adds to the chemical diversity of this important class of natural products.

Discovery and Natural Sources

The definitive discovery and characterization of Sutherlandin 5-trans-p-coumarate were reported in a study focused on the phytochemical investigation of Sorbaria sorbifolia (L.) A. Br. var. stellipila MAX., a plant belonging to the Rosaceae family.[1][2] This variety of Sorbaria sorbifolia, commonly known as false spiraea, is native to northeastern China, Korea, and Japan.[1][3]

The leaves and flowers of Sorbaria sorbifolia are known to contain cyanogenic glycosides, which contribute to the plant's toxicity.[4][5] The isolation of Sutherlandin 5-trans-p-coumarate from the aerial parts of this plant was a significant finding, expanding the knowledge of cyanogenic glycoside diversity within the Rosaceae family.[1]

Chemical Structure and Properties

Sutherlandin 5-trans-p-coumarate is structurally distinct from the flavonol glycosides found in Sutherlandia frutescens. It is a cyanogenic glycoside, and its structure was established through extensive spectroscopic analysis.[1]

Table 1: Physicochemical Properties of Sutherlandin 5-trans-p-coumarate

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₃NO₉ | PubChem |

| Molecular Weight | 421.41 g/mol | PubChem |

| IUPAC Name | [3-cyano-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]prop-2-enyl] 3-(4-hydroxyphenyl)prop-2-enoate | PubChem |

| Class | Cyanogenic Glycoside | [1] |

The structure consists of a cyanogenic aglycone linked to a glucose molecule, which is further esterified with a trans-p-coumaric acid moiety. The presence of the p-coumaroyl group is a notable feature that can influence the compound's polarity and potential biological interactions.

Experimental Protocols: Isolation and Characterization

The isolation and structural elucidation of Sutherlandin 5-trans-p-coumarate from Sorbaria sorbifolia var. stellipila involved a multi-step process. The following is a generalized workflow based on typical phytochemical isolation procedures for cyanogenic glycosides.

Extraction and Fractionation Workflow

Caption: Generalized workflow for the isolation of Sutherlandin 5-trans-p-coumarate.

Step-by-Step Methodology

-

Plant Material Collection and Preparation: Aerial parts of Sorbaria sorbifolia var. stellipila are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.

-

Column Chromatography: The polar fractions (typically the ethyl acetate and/or n-butanol fractions) are subjected to column chromatography over silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents to further separate the components.

-

Preparative HPLC: Fractions showing the presence of the target compound (monitored by Thin Layer Chromatography) are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure Sutherlandin 5-trans-p-coumarate.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) is used to determine the molecular weight and elemental composition of the compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are employed to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, confirming the structure of the cyanogenic glycoside and the position of the p-coumaroyl group.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy helps to identify functional groups present in the molecule, while UV spectroscopy provides information about the chromophores, such as the p-coumaroyl moiety.[1]

Biological Activity and Potential Applications

The biological activities of Sutherlandin 5-trans-p-coumarate have not been extensively studied. However, as a cyanogenic glycoside, its primary role in the plant is likely defensive. The release of hydrogen cyanide upon tissue damage is a potent deterrent to herbivores.

The presence of the trans-p-coumarate moiety is of interest, as p-coumaric acid and its esters are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Further research is needed to determine if Sutherlandin 5-trans-p-coumarate exhibits any of these activities or if it has other unique pharmacological properties.

Conclusion and Future Directions

This technical guide has clarified the identity, natural source, and chemical nature of Sutherlandin 5-trans-p-coumarate. It is a cyanogenic glycoside from Sorbaria sorbifolia var. stellipila, and not a flavonol glycoside from Sutherlandia frutescens. This distinction is critical for accurate scientific discourse and future research.

Future research should focus on:

-

Comprehensive Biological Screening: Investigating the potential antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities of pure Sutherlandin 5-trans-p-coumarate.

-

Biosynthetic Pathway Elucidation: Studying the biosynthetic pathway of this compound in Sorbaria sorbifolia.

-

Comparative Phytochemical Studies: Analyzing other Sorbaria species for the presence of this and related cyanogenic glycosides.

By providing a clear and accurate foundation of knowledge, this guide aims to stimulate further investigation into this intriguing natural product.

References

- A new cyanogenic glycoside from Sorbaria sorbifolia var. stellipila. PubMed.

- A New Cyanogenic Glycoside from Sorbaria sorbifolia var. stellipila.

- Sorbaria sorbifolia - Useful Temper

- Sorbaria sorbifolia false spiraea PFAF Plant D

- Sorbaria sorbifolia var. stellipila Maxim. | Plants of the World Online | Kew Science.

- Cytotoxic Constituents of Sorbaria sorbifolia var. stellipila. Korea Science.

Sources

- 1. A new cyanogenic glycoside from Sorbaria sorbifolia var. stellipila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sorbaria sorbifolia var. stellipila Maxim. | Plants of the World Online | Kew Science [powo.science.kew.org]

- 4. temperate.theferns.info [temperate.theferns.info]

- 5. pfaf.org [pfaf.org]

An In-depth Technical Guide to Sutherlandin trans-p-coumarate: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sutherlandin trans-p-coumarate, a notable cyanogenic glycoside, has emerged as a molecule of interest within the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological context. While research into its specific pharmacological activities is still developing, this document synthesizes the current understanding to support further investigation and potential applications in drug discovery and development.

Introduction

Sutherlandin trans-p-coumarate (CAS No. 315236-68-1) is a natural product that has been identified in plant species such as Sorbaria sorbifolia.[1] Initially, its name suggested a potential link to the sutherlandins, a group of flavonoid glycosides found in the well-known medicinal plant Sutherlandia frutescens (Cancer Bush). However, structural elucidation has revealed it to be a distinct entity, a cyanogenic glycoside, which underscores the importance of precise chemical characterization in natural product research. This guide will delve into the technical details of this compound, providing a foundational resource for researchers.

Chemical Structure and Physicochemical Properties

The definitive chemical structure of Sutherlandin trans-p-coumarate is crucial for understanding its potential interactions and activities.

Chemical Structure

The IUPAC name for Sutherlandin trans-p-coumarate is [3-cyano-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]prop-2-enyl] 3-(4-hydroxyphenyl)prop-2-enoate.[1] Its molecular formula is C20H23NO9.[1]

Molecular Structure of Sutherlandin trans-p-coumarate

Caption: 2D Chemical Structure of Sutherlandin trans-p-coumarate.

Physicochemical Properties

A summary of the key physicochemical properties of Sutherlandin trans-p-coumarate is presented in the table below. These properties are computationally predicted and provide a basis for understanding its solubility, membrane permeability, and other characteristics relevant to drug development.

| Property | Value | Source |

| Molecular Weight | 421.4 g/mol | [1] |

| Molecular Formula | C20H23NO9 | [1] |

| XLogP3 | -0.4 | [1] |

| Hydrogen Bond Donor Count | 5 | [1] |

| Hydrogen Bond Acceptor Count | 10 | [1] |

| Rotatable Bond Count | 8 | [1] |

| Exact Mass | 421.13728131 Da | [1] |

| Topological Polar Surface Area | 170 Ų | [1] |

Biological Context and Potential Activities

While direct experimental evidence for the biological activity of isolated Sutherlandin trans-p-coumarate is limited, insights can be drawn from the properties of its constituent parts and the plant from which similar compounds are derived.

Cyanogenic Glycosides

Cyanogenic glycosides are a class of natural plant toxins that can release hydrogen cyanide upon enzymatic hydrolysis. This property is a defense mechanism for the plant. However, various cyanogenic glycosides have also been investigated for their potential pharmacological effects, although their toxicity is a significant concern.

trans-p-Coumaric Acid

trans-p-Coumaric acid is a well-studied phenolic compound with a range of reported biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2][3][4] The presence of this moiety in Sutherlandin trans-p-coumarate suggests that it may contribute to the overall biological profile of the molecule.

Relationship to Sutherlandia frutescens

Although Sutherlandin trans-p-coumarate itself has not been reported as a constituent of Sutherlandia frutescens, the plant is known to produce a variety of complex flavonoids and triterpenoids. The traditional use of Sutherlandia frutescens for a wide range of ailments points to a rich chemical diversity with significant biological potential. Further phytochemical analysis of this plant may yet reveal the presence of this or structurally related cyanogenic glycosides.

Experimental Protocols

General Isolation Protocol for Plant Glycosides

This protocol provides a general framework for the isolation of glycosides from plant material.

Step 1: Extraction

-

Sample Preparation: Air-dry or freeze-dry the plant material (e.g., leaves, stems) and grind into a fine powder.

-

Solvent Extraction: Macerate the powdered material in a polar solvent such as methanol or a methanol/water mixture at room temperature for 24-48 hours.

-

Filtration and Concentration: Filter the extract to remove solid plant material and concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 2: Fractionation

-

Liquid-Liquid Partitioning: Resuspend the crude extract in water and partition sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol). Glycosides are typically enriched in the more polar fractions (e.g., n-butanol).

Step 3: Chromatographic Purification

-

Column Chromatography: Subject the enriched fraction to column chromatography on silica gel or a reversed-phase C18 stationary phase.

-

Elution: Elute with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity.

-

Fraction Collection and Analysis: Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing the target compound.

-

Final Purification: Pool the relevant fractions and perform further purification by preparative HPLC to obtain the pure compound.

Workflow for Natural Product Isolation

Caption: A generalized workflow for the isolation of a pure compound from a plant source.

Future Directions and Conclusion

Sutherlandin trans-p-coumarate represents an intriguing natural product with a well-defined chemical structure but a largely unexplored biological profile. The presence of both a cyanogenic glycoside core and a trans-p-coumarate moiety suggests the potential for complex bioactivity.

Future research should focus on the following areas:

-

Isolation and Synthesis: Development of robust and scalable methods for the isolation of Sutherlandin trans-p-coumarate from natural sources or its total chemical synthesis.

-

Biological Screening: Comprehensive in vitro and in vivo screening to elucidate its pharmacological activities, including but not limited to cytotoxic, anti-inflammatory, and antimicrobial effects.

-

Mechanism of Action Studies: Investigation of the molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

-

Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its potential as a drug candidate.

References

-

PubChem. Sutherlandin 5-trans-p-coumarate. [Link]

-

Acmec Biochemical. 315236-68-1[Sutherlandin trans-p-coumarate]. [Link]

-

PubChem. Sutherlandin. [Link]

-

Acmec Biochemical. 315236-68-1[Sutherlandin trans-p-coumarate]. [Link]

-

PubChem. PubChem. [Link]

-

FooDB. Showing Compound trans-p-Coumaric acid (FDB002594). [Link]

-

NIH. Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates. [Link]

-

HMDB. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). [Link]

-

NIH. Engineering a Pseudomonas taiwanensis 4-coumarate platform for production of para-hydroxy aromatics with high yield and specificity. [Link]

-

PubChem. 1-Phenyl-2-(piperidin-1-yl)ethyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate--hydrogen chloride (1/1). [Link]

-

PubChem. CID 2022. [Link]

-

PubMed. p-Coumaric acid and its conjugates: dietary sources, pharmacokinetic properties and biological activities. [Link]

-

PubChem. Sch772984. [Link]

-

ResearchGate. (PDF) p-Coumaric acid and its conjugates: Dietary sources, pharmacokinetic properties and biological activities. [Link]

-

NIH. Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection. [Link]

-

PubChem. 1-(4-Fluoro-phenyl)-4-(4-hydroxy-4-methyl-piperidin-1-yl)-butan-1-one hydrochloride. [Link]

-

PubChem. Pelargonidin. [Link]

-

PubChem. trans-5-O-(4-coumaroyl)-D-quinic acid. [Link]

-

Pharmaffiliates. CAS No : 479-20-9 | Chemical Name : Atranorin. [Link]

Sources

- 1. [3-Cyano-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]prop-2-enyl] 3-(4-hydroxyphenyl)prop-2-enoate | C20H23NO9 | CID 85171964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. p-Coumaric acid and its conjugates: dietary sources, pharmacokinetic properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Sutherlandin Flavonol Glycosides: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for sutherlandins A, B, C, and D, a class of flavonol glycosides isolated from the medicinal plant Sutherlandia frutescens. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the analysis and characterization of natural products. We will delve into the mass spectrometry (MS) and nuclear magnetic resonance (NMR) data that are crucial for the structural elucidation of these complex molecules. While the topic of "Sutherlandin trans-p-coumarate" was initially proposed, a thorough review of the scientific literature indicates that the principal sutherlandins are characterized by a 3-hydroxy-3-methylglutaroyl (HMG) moiety, not a trans-p-coumarate ester. This guide will, therefore, focus on the accurately identified structures and provide a self-validating framework for their spectroscopic analysis.

Introduction: The Chemical Landscape of Sutherlandia frutescens

Sutherlandia frutescens (L.) R.Br., commonly known as the cancer bush, is a significant medicinal plant native to Southern Africa. Its traditional use in treating a wide array of ailments has prompted extensive phytochemical investigations. These studies have led to the isolation of a diverse range of secondary metabolites, including the sutherlandins. The structural characterization of these compounds is paramount for understanding their potential pharmacological activities and for the quality control of herbal preparations.

The sutherlandins are complex flavonoid glycosides. Their structural elucidation relies heavily on a combination of spectroscopic techniques, primarily mass spectrometry (MS) for molecular weight determination and fragmentation analysis, and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy for establishing the intricate connectivity of atoms and stereochemistry. This guide will present and interpret the key spectroscopic data for sutherlandins A-D.

Mass Spectrometry (MS) Analysis of Sutherlandins

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a powerful tool for determining the elemental composition and molecular weight of natural products. In the positive ion mode, sutherlandins typically form protonated molecules [M+H]⁺.

The molecular formulas and corresponding observed m/z values for the protonated molecules of sutherlandins A, B, C, and D are presented in Table 1. This data is fundamental for confirming the identity of these compounds in complex mixtures, such as plant extracts, and for guiding the subsequent interpretation of NMR data.[1]

Table 1: High-Resolution Mass Spectrometry Data for Sutherlandins A-D

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ |

| Sutherlandin A | C₃₂H₃₆O₂₀ | 741.1879 | 741.1862 |

| Sutherlandin B | C₃₂H₃₆O₂₀ | 741.1879 | 741.1857 |

| Sutherlandin C | C₃₁H₃₄O₁₉ | 725.1930 | 725.1900 |

| Sutherlandin D | C₃₁H₃₄O₁₉ | 725.1930 | 725.1913 |

Rationale for ESI-MS: Electrospray ionization is a soft ionization technique that is well-suited for the analysis of large, polar, and thermally labile molecules like flavonoid glycosides. It minimizes fragmentation during the ionization process, allowing for the clear observation of the molecular ion, which is crucial for accurate molecular weight determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Architecture

NMR spectroscopy is the cornerstone of structural elucidation for novel natural products. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and the determination of the molecule's connectivity. The following sections detail the NMR data for sutherlandins A-D, as reported by Fu et al. (2009) in methanol-d₄.[1]

The Flavonoid Aglycone

The core of the sutherlandins is a flavonoid aglycone, which is either quercetin (in sutherlandins A and C) or kaempferol (in sutherlandins B and D). The characteristic signals for these aglycones are readily identifiable in the ¹H and ¹³C NMR spectra.

The Glycosidic Linkages and Sugar Moieties

The sutherlandins possess a complex glycosidic substitution pattern. The interpretation of the anomeric proton signals in the ¹H NMR spectrum and the corresponding anomeric carbon signals in the ¹³C NMR spectrum is key to identifying the sugar units and their linkages.

The 3-Hydroxy-3-methylglutaroyl (HMG) Moiety

A defining feature of sutherlandins A-D is the presence of a 3-hydroxy-3-methylglutaroyl (HMG) ester. The signals corresponding to the methylene and methyl groups of this moiety are typically observed in the upfield region of the ¹H NMR spectrum.

Tabulated NMR Data

The detailed ¹H and ¹³C NMR spectroscopic data for sutherlandins A-D are presented in Tables 2 and 3, respectively. These tables provide a valuable reference for researchers working on the identification and characterization of these and related compounds.

Table 2: ¹H NMR Spectroscopic Data for Sutherlandins A-D (in CD₃OD, δ in ppm, J in Hz) [1]

| Position | Sutherlandin A | Sutherlandin B | Sutherlandin C | Sutherlandin D |

| Aglycone | ||||

| 6 | 6.21 (d, 2.0) | 6.21 (d, 2.0) | 6.21 (d, 2.0) | 6.21 (d, 2.0) |

| 8 | 6.41 (d, 2.0) | 6.41 (d, 2.0) | 6.41 (d, 2.0) | 6.41 (d, 2.0) |

| 2' | 7.68 (d, 2.2) | 8.05 (d, 8.8) | 7.67 (d, 2.1) | 8.05 (d, 8.8) |

| 5' | 6.89 (d, 8.5) | 6.92 (d, 8.8) | 6.89 (d, 8.5) | 6.92 (d, 8.8) |

| 6' | 7.61 (dd, 8.5, 2.2) | - | 7.61 (dd, 8.5, 2.1) | - |

| Sugars | ||||

| Glc-1'' | 5.24 (d, 7.6) | 5.24 (d, 7.6) | 5.24 (d, 7.6) | 5.24 (d, 7.6) |

| Xyl-1''' | 4.53 (d, 7.2) | 4.53 (d, 7.2) | - | - |

| Api-1'''' | 5.08 (d, 2.4) | 5.08 (d, 2.4) | 5.08 (d, 2.4) | 5.08 (d, 2.4) |

| HMG | ||||

| 2-CH₂ | 2.59 (d, 14.8), 2.73 (d, 14.8) | 2.59 (d, 14.8), 2.73 (d, 14.8) | 2.59 (d, 14.8), 2.73 (d, 14.8) | 2.59 (d, 14.8), 2.73 (d, 14.8) |

| 3-CH₃ | 1.33 (s) | 1.33 (s) | 1.33 (s) | 1.33 (s) |

| 4-CH₂ | 4.30 (d, 11.6), 4.45 (d, 11.6) | 4.30 (d, 11.6), 4.45 (d, 11.6) | 4.30 (d, 11.6), 4.45 (d, 11.6) | 4.30 (d, 11.6), 4.45 (d, 11.6) |

Table 3: ¹³C NMR Spectroscopic Data for Sutherlandins A-D (in CD₃OD, δ in ppm) [1]

| Position | Sutherlandin A | Sutherlandin B | Sutherlandin C | Sutherlandin D |

| Aglycone | ||||

| 2 | 158.5 | 158.5 | 159.1 | 159.2 |

| 3 | 135.6 | 135.6 | 135.6 | 135.6 |

| 4 | 179.5 | 179.5 | 179.5 | 179.5 |

| 5 | 163.0 | 163.0 | 163.0 | 163.0 |

| 6 | 100.0 | 100.0 | 100.0 | 100.0 |

| 7 | 165.9 | 165.9 | 165.9 | 165.9 |

| 8 | 94.9 | 94.9 | 94.9 | 94.9 |

| 9 | 159.2 | 159.2 | 159.2 | 159.2 |

| 10 | 105.7 | 105.7 | 105.7 | 105.7 |

| 1' | 123.2 | 123.2 | 123.2 | 123.2 |

| 2' | 117.8 | 132.8 | 117.8 | 132.8 |

| 3' | 146.0 | 116.2 | 146.0 | 116.2 |

| 4' | 149.8 | 161.7 | 149.8 | 161.7 |

| 5' | 116.4 | 116.2 | 116.4 | 116.2 |

| 6' | 123.2 | 132.8 | 123.2 | 132.8 |

| Sugars | ||||

| Glc-1'' | 104.5 | 104.5 | 104.5 | 104.5 |

| Xyl-1''' | 105.8 | 105.8 | - | - |

| Api-1'''' | 111.1 | 111.1 | 111.1 | 111.1 |

| HMG | ||||

| 1-C=O | 172.5 | 172.5 | 172.5 | 172.5 |

| 2-CH₂ | 45.8 | 45.8 | 45.8 | 45.8 |

| 3-C | 70.8 | 70.8 | 70.8 | 70.8 |

| 4-CH₂ | 75.5 | 75.5 | 75.5 | 75.5 |

| 5-C=O | 174.9 | 174.9 | 174.9 | 174.9 |

| 3-CH₃ | 28.0 | 28.0 | 28.0 | 28.0 |

Experimental Causality: The choice of methanol-d₄ as the NMR solvent is common for polar glycosides as it provides good solubility. The use of a comprehensive suite of 2D NMR experiments (COSY, HSQC, HMBC) is essential for unambiguously assigning the complex and often overlapping signals in the spectra of these large molecules. For instance, HMBC (Heteronuclear Multiple Bond Correlation) is critical for establishing the linkages between the aglycone, the sugar units, and the HMG moiety through long-range proton-carbon correlations.

Clarification: The Absence of trans-p-Coumarate Moiety in Sutherlandins A-D

The initial query for "Sutherlandin trans-p-coumarate" suggests a potential misidentification or a less common derivative. The robust spectroscopic evidence from peer-reviewed literature confirms that the major sutherlandins isolated from Sutherlandia frutescens are acylated with a 3-hydroxy-3-methylglutaroyl (HMG) group, not a trans-p-coumaroyl group.

For the purpose of clarity and to aid researchers in distinguishing between these functionalities, the characteristic NMR signals for a trans-p-coumaroyl moiety are provided below.

Figure 1: Structure of trans-p-Coumaric Acid

Caption: Chemical structure of trans-p-coumaric acid.

The key diagnostic ¹H NMR signals for the trans-p-coumaroyl group are two doublets in the olefinic region with a large coupling constant (typically J ≈ 16 Hz), indicative of a trans configuration, and signals for the AA'BB' system of the p-substituted aromatic ring.

Experimental Protocols

Isolation of Sutherlandins

A general procedure for the isolation of sutherlandins from Sutherlandia frutescens involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., leaves and stems) is extracted with a polar solvent such as methanol or ethanol.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. The sutherlandins, being polar glycosides, are typically enriched in the n-butanol fraction.

-

Chromatographic Purification: The butanol fraction is further purified using a combination of chromatographic techniques, including column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure sutherlandins.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Samples are dissolved in a suitable deuterated solvent, typically methanol-d₄. Chemical shifts are referenced to the residual solvent signal.

-

Mass Spectrometry: High-resolution mass spectra are acquired on an ESI-TOF or ESI-Orbitrap mass spectrometer to obtain accurate mass measurements.

Caption: Experimental workflow for the isolation and structural elucidation of sutherlandins.

Conclusion

This technical guide has provided a detailed overview of the mass spectrometry and nuclear magnetic resonance spectroscopic data for sutherlandins A, B, C, and D. The presented data, including tabulated ¹H and ¹³C NMR chemical shifts, serves as a critical reference for the unambiguous identification and characterization of these complex flavonol glycosides from Sutherlandia frutescens. The clarification regarding the 3-hydroxy-3-methylglutaroyl (HMG) moiety, as opposed to a trans-p-coumarate ester, is essential for accurate scientific discourse and future research in this area. The methodologies and data presented herein provide a robust framework for natural product researchers and professionals in the field of drug development.

References

-

Fu, X., Li, X.-C., Smillie, T. J., Carvalho, P., Mabusela, W., Syce, J., Johnson, Q., Folk, W., & Khan, I. A. (2009). Flavonol Glycosides from the South African Medicinal Plant Sutherlandia frutescens. Planta Medica, 76(02), 178–181. [Link]

-

Mbamalu, O. N., & Beukes, E. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Journal of Pharmacognosy and Phytotherapy, 8(4), 85-95. [Link]

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of Sutherlandin trans-p-coumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sutherlandin trans-p-coumarate is a phytochemical constituent of Sutherlandia frutescens (syn. Lessertia frutescens), a South African medicinal plant with a long history of traditional use for a variety of ailments.[1][2] While extensive research has been conducted on the crude extracts of S. frutescens and some of its other bioactive compounds, the specific mechanism of action of sutherlandin trans-p-coumarate remains largely uncharacterized in scientific literature. This technical guide provides a hypothesized mechanism of action based on the known biological activities of its constituent moieties: the sutherlandin core and the trans-p-coumarate group. We postulate a dual-action mechanism involving the modulation of key inflammatory and antioxidant pathways. This document also serves as a roadmap for researchers, outlining a series of proposed experiments to validate these hypotheses and elucidate the therapeutic potential of this natural compound.

Introduction: Sutherlandia frutescens and its Phytochemical Landscape

Sutherlandia frutescens, commonly known as the "cancer bush," is a prominent medicinal plant in Southern Africa.[1][2] Traditional uses are diverse, ranging from the treatment of inflammatory conditions and diabetes to its use as a supportive therapy in cancer and HIV/AIDS.[3][4] The pharmacological activities of S. frutescens are attributed to a complex mixture of phytochemicals, including non-proteinogenic amino acids (e.g., L-canavanine), pinitol, GABA, triterpenoids, flavonoids, and glycosides.[2][3] It is believed that the therapeutic effects of the plant arise from the synergistic interactions of these various compounds.[1] Among the classes of compounds identified are sutherlandins, which are specific to this plant.[5]

Deconstructing Sutherlandin trans-p-coumarate: A Structural Hypothesis

For the purpose of this guide, we will consider the molecule as a conjugate, where the trans-p-coumarate group is likely ester-linked to a core sutherlandin structure. The biological activity of the conjugate is likely influenced by both components.

Hypothesized Mechanism of Action

Based on the known bioactivities of coumarins and related phenolic compounds, we propose a multi-faceted mechanism of action for sutherlandin trans-p-coumarate, primarily centered on its anti-inflammatory and antioxidant properties.[8][9]

Anti-inflammatory Pathways

The trans-p-coumarate moiety is a known anti-inflammatory agent.[10][11] We hypothesize that sutherlandin trans-p-coumarate exerts its anti-inflammatory effects through the modulation of key signaling pathways:

-

Inhibition of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. We propose that sutherlandin trans-p-coumarate inhibits the activation of the NF-κB pathway. This would lead to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[10][12]

-

Modulation of MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are also crucial in the inflammatory response. It is hypothesized that sutherlandin trans-p-coumarate may selectively inhibit the phosphorylation of one or more of these MAPKs, thereby attenuating the inflammatory cascade.[10][12]

Figure 1: Hypothesized anti-inflammatory signaling pathway.

Antioxidant and Cellular Protection Pathways

Phenolic compounds are well-known for their antioxidant properties.[13] The trans-p-coumarate moiety can act as a potent free radical scavenger.[13] We hypothesize two primary antioxidant mechanisms:

-

Direct Radical Scavenging: The hydroxyl group on the phenyl ring of the p-coumarate moiety can donate a hydrogen atom to neutralize free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). This direct scavenging activity helps to mitigate oxidative stress at the molecular level.

-

Upregulation of Endogenous Antioxidant Enzymes: Beyond direct scavenging, sutherlandin trans-p-coumarate may also upregulate the expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), through the activation of transcription factors like Nrf2.

Figure 3: Experimental workflow for cellular and molecular assays.

In Vivo Models

Objective: To evaluate the therapeutic efficacy of sutherlandin trans-p-coumarate in animal models of inflammation and oxidative stress.

Experimental Protocols:

-

LPS-induced Systemic Inflammation in Mice:

-

Administer sutherlandin trans-p-coumarate (e.g., via oral gavage) to mice for a pre-determined period.

-

Induce systemic inflammation by intraperitoneal injection of LPS.

-

Collect blood and tissues at specified time points to measure inflammatory markers.

-

-

Carrageenan-induced Paw Edema in Rats:

-

Pre-treat rats with sutherlandin trans-p-coumarate.

-

Induce acute inflammation by injecting carrageenan into the hind paw.

-

Measure the paw volume at regular intervals to assess the anti-inflammatory effect.

-

-

Diabetic Murine Models:

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of sutherlandin trans-p-coumarate is currently lacking, a strong hypothesis can be formulated based on its chemical structure and the known pharmacological activities of its constituent parts. We propose that this compound acts as a potent anti-inflammatory and antioxidant agent by modulating the NF-κB and MAPK signaling pathways and by both directly scavenging free radicals and upregulating endogenous antioxidant defenses.

The experimental roadmap outlined in this guide provides a clear path for researchers to systematically investigate and validate these hypotheses. Future research should also focus on the pharmacokinetic and pharmacodynamic properties of sutherlandin trans-p-coumarate to better understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for its development as a potential therapeutic agent.

References

-

MDPI. Phytochemistry, Ethnopharmacology, and Pharmacology of Lessertia frutescens (Cancer Bush): A Comprehensive Review. Available at: [Link]

-

National Center for Biotechnology Information. Sutherlandia frutescens: The Meeting of Science and Traditional Knowledge. Available at: [Link]

-

African Journals Online. CHEMICAL PROFILING OF SUTHERLANDIA FRUTESCENS AND S. MICROPHYLLA. Available at: [Link]

-

ResearchGate. Constituents tentatively identified in Sutherlandia frutescens leaf extracts. Available at: [Link]

-

Novelty Journals. MOLECULAR STUDIES AND PHARMACOLOGICAL ROLE OF SUTHERLANDIA FRUTESCENS. Available at: [Link]

-

Acmec Biochemical. 315236-68-1[Sutherlandin trans-p-coumarate]. Available at: [Link]

-

PubMed. Coumarinic derivatives show anti-inflammatory effects on alveolar macrophages, but their anti-elastase activity is essential to reduce lung inflammation in vivo. Available at: [Link]

-

National Center for Biotechnology Information. Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates. Available at: [Link]

-

PubMed. Oral supplementation with p-coumaric acid protects mice against diabetes-associated spontaneous destruction of periodontal tissue. Available at: [Link]

-

PubMed. New insights into the chemistry and antioxidant activity of coumarins. Available at: [Link]

-

Computational Methods in Science and Technology. Quantum-chemical Calculations of the Antioxidant Properties of trans-p-coumaric Acid and trans-sinapinic Acid. Available at: [Link]

-

ResearchGate. Trans-Palmitoleic Acid, Metabolic Risk Factors, and New-Onset Diabetes in U.S. Adults. Available at: [Link]

-

National Center for Biotechnology Information. Engineering a Pseudomonas taiwanensis 4-coumarate platform for production of para-hydroxy aromatics with high yield and specificity. Available at: [Link]

-

PubMed Central. 3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of tormentic acid by targeting NF-κB signaling. Available at: [Link]

-

ResearchGate. (PDF) Spectroscopic (FT-IR, FT-Raman, H- and C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates. Available at: [Link]

-

Hilaris Publisher. Anti-Inflammatory Effects of p-coumaric Acid in LPS-Stimulated RAW264.7 Cells: Involvement of NF-κB and MAPKs Pathways. Available at: [Link]

-

PubMed. Immunomodulatory and anti-inflammatory effect of p-coumaric acid, a common dietary polyphenol on experimental inflammation in rats. Available at: [Link]

-

ResearchGate. (PDF) p-Coumaric acid and its conjugates: Dietary sources, pharmacokinetic properties and biological activities. Available at: [Link]

-

PubMed. Spectroscopic studies on the antioxidant activity of p-coumaric acid. Available at: [Link]

-

ResearchGate. Anti-Inflammatory Effects of p-coumaric Acid in LPS-Stimulated RAW264.7 Cells: Involvement of NF-κB and MAPKs Pathways. Available at: [Link]

-

Computational Methods in Science and Technology. Quantum-chemical Calculations of the Antioxidant Properties of trans-p-coumaric Acid and trans-sinapinic Acid. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sutherlandia frutescens: The Meeting of Science and Traditional Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CHEMICAL PROFILING OF SUTHERLANDIA FRUTESCENS AND S. MICROPHYLLA | African Journal of Traditional, Complementary and Alternative Medicines [athmsi.org]

- 4. noveltyjournals.com [noveltyjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coumarinic derivatives show anti-inflammatory effects on alveolar macrophages, but their anti-elastase activity is essential to reduce lung inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New insights into the chemistry and antioxidant activity of coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Immunomodulatory and anti-inflammatory effect of p-coumaric acid, a common dietary polyphenol on experimental inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Spectroscopic studies on the antioxidant activity of p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oral supplementation with p-coumaric acid protects mice against diabetes-associated spontaneous destruction of periodontal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Biological Activities of Sutherlandins and the Prospective Role of p-Coumaroylation

Executive Summary

Sutherlandia frutescens, a prominent South African medicinal plant, has a long history of traditional use for a myriad of health conditions. Modern phytochemical investigations have unveiled a complex array of bioactive compounds, among which the sutherlandins—a unique group of flavonol glycosides—have garnered considerable scientific interest. This technical guide provides a comprehensive overview of the known biological activities associated with S. frutescens and its constituent sutherlandins (A, B, C, and D). While direct evidence for a specific "sutherlandin trans-p-coumarate" is not present in the current scientific literature, this guide explores the potential biological activities of such a molecule by drawing parallels from the known functions of sutherlandins and other p-coumaroylated flavonoids. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding and practical methodologies for future investigations into this promising class of natural products.

Introduction: Sutherlandia frutescens and its Unique Flavonol Glycosides

Sutherlandia frutescens (L.) R.Br., commonly known as the "cancer bush," is a widely utilized medicinal plant in Southern Africa, traditionally employed for conditions ranging from cancer and diabetes to inflammatory ailments.[1] Its rich ethnobotanical history has prompted extensive phytochemical studies, leading to the isolation and characterization of several classes of compounds, including cycloartane glycosides (sutherlandiosides), amino acids (L-canavanine), and a distinctive group of flavonol glycosides named sutherlandins A, B, C, and D.[2]

The sutherlandins are characterized by a 3-hydroxy-3-methylglutaroyl moiety attached to their sugar residues. Their basic structures are as follows:

-

Sutherlandin A: Quercetin 3-O-β-D-xylopyranosyl(1→2)-[6-O-(3-hydroxy-3-methylglutaroyl)]-β-D-glucopyranoside

-

Sutherlandin B: Quercetin 3-O-β-D-apiofuranosyl(1→2)-[6-O-(3-hydroxy-3-methylglutaroyl)]-β-D-glucopyranoside

-

Sutherlandin C: Kaempferol 3-O-β-D-xylopyranosyl(1→2)-[6-O-(3-hydroxy-3-methylglutaroyl)]-β-D-glucopyranoside

-

Sutherlandin D: Kaempferol 3-O-β-D-apiofuranosyl(1→2)-[6-O-(3-hydroxy-3-methylglutaroyl)]-β-D-glucopyranoside[2]

This guide will delve into the documented biological activities of S. frutescens extracts and, where data is available, its isolated constituents, with a particular focus on the potential therapeutic applications of sutherlandins.

Potential Biological Activities of Sutherlandia frutescens Extracts and Constituents

The therapeutic potential of Sutherlandia frutescens is largely attributed to the synergistic interplay of its diverse phytochemicals. The primary areas of investigation include its antioxidant, anti-inflammatory, and anti-cancer properties.

Antioxidant Activity

Extracts of S. frutescens have demonstrated significant antioxidant potential.[3] This activity is crucial as oxidative stress is implicated in the pathophysiology of numerous chronic diseases. The antioxidant effects are believed to be mediated through various mechanisms, including the scavenging of free radicals such as superoxide and hydrogen peroxide.[1]

Key Insights:

-

The antioxidant capacity of S. frutescens extracts is strongly correlated with their total phenolic and flavonoid content.[4]

-

Different ecotypes of the plant exhibit varying levels of antioxidant activity, highlighting the importance of sourcing and standardization in the development of herbal medicines.[5]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases. Sutherlandia frutescens has been traditionally used for inflammatory conditions, and modern research is beginning to elucidate the mechanisms behind these effects.

Ethanolic extracts of S. frutescens have been shown to inhibit the production of key inflammatory mediators like reactive oxygen species (ROS) and nitric oxide (NO) in immune cells.[6] The proposed mechanisms of action include the modulation of critical signaling pathways involved in the inflammatory response. For instance, methanolic extracts have been reported to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, by downregulating the activation of activator protein-1 (AP-1) and cyclic AMP response element-binding (CREB) protein.[7]

However, it is noteworthy that one study suggested the anti-inflammatory activity of an ethanolic extract of S. frutescens in murine macrophages may not be directly mediated by sutherlandins or sutherlandiosides, but potentially by other constituents like chlorophyll.[6] This underscores the complexity of attributing specific biological activities to individual compounds within a crude extract and highlights the need for further research on isolated sutherlandins.

Anti-cancer Potential

The traditional use of Sutherlandia frutescens as a "cancer bush" has prompted numerous investigations into its anti-proliferative and pro-apoptotic effects on cancer cells.

Aqueous extracts of S. frutescens have been shown to induce apoptosis in cultured carcinoma cells.[8] Furthermore, studies on colorectal cancer mini-tumors have indicated that S. frutescens extracts exhibit notable cytotoxic effects, potentially surpassing those of the conventional chemotherapeutic drug, paclitaxel.[2][3] The anti-cancer activity is thought to be mediated, at least in part, by the induction of apoptosis and the inhibition of cell proliferation.[9]

The Prospective Role of p-Coumaroylation: A Hypothetical "Sutherlandin trans-p-Coumarate"

While a "sutherlandin trans-p-coumarate" has not been reported as a naturally occurring or synthesized molecule, the concept of p-coumaroylation of flavonoids is well-established in phytochemistry and offers intriguing possibilities for enhanced biological activity. p-Coumaric acid is a ubiquitous phenolic acid in plants, and its esterification to flavonoid glycosides can significantly modulate their physicochemical and biological properties.

Enhanced Antioxidant and Cytoprotective Effects

Studies comparing kaempferol-3-O-β-D-glucopyranoside (astragalin) with its p-coumaroylated counterpart, tiliroside (kaempferol-3-O-β-D-(6''-O-p-coumaroyl)-glucopyranoside), have demonstrated that the presence of the p-coumaroyl moiety enhances antioxidant and cytoprotective effects.[7] This enhancement is attributed to the increased potential for electron and hydrogen atom transfer, as well as improved metal-chelating capabilities.[7]

Potential for Other Enhanced Bioactivities

The addition of a p-coumaroyl group can also influence other biological activities. For instance, kaempferol-3-O-β-D-6{P-coumaroyl} glucopyranoside, isolated from Allium cepa, has demonstrated antidiabetic effects.[4] Given that both quercetin and kaempferol glycosides (the aglycones of sutherlandins) possess a wide range of biological activities, it is plausible that the addition of a trans-p-coumarate ester to a sutherlandin molecule could potentiate its therapeutic efficacy.

Hypothetical Signaling Pathway Modulation:

Based on the known activities of quercetin, kaempferol, and p-coumaric acid derivatives, a hypothetical "sutherlandin trans-p-coumarate" could potentially modulate key inflammatory and cell survival pathways.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a sutherlandin trans-p-coumarate.

Experimental Protocols for Assessing Biological Activities

To facilitate further research into the biological activities of sutherlandins and their potential derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of the test compound (e.g., isolated sutherlandin or extract) in methanol.

-

Use ascorbic acid or Trolox as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or control.

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula:

-

Determine the IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals).

-

Workflow Diagram:

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Determine the concentration of nitrite in the samples and calculate the percentage of NO inhibition.

-

Anti-inflammatory Activity: NF-κB Inhibition Assay

This assay determines the ability of a compound to inhibit the activation of the transcription factor NF-κB, a key regulator of inflammation.

Protocol:

-

Cell Culture and Transfection:

-

Use a cell line stably transfected with an NF-κB-dependent luciferase reporter gene (e.g., HEK293-NF-κB-luc).

-

Seed the cells in a 96-well plate.

-

-

Treatment:

-

Pre-treat the cells with the test compound for 1 hour.

-

Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or LPS, for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control (e.g., total protein concentration).

-

Calculate the percentage of NF-κB inhibition.

-

Conclusion and Future Directions

The available scientific evidence strongly suggests that Sutherlandia frutescens is a rich source of bioactive compounds with significant therapeutic potential, particularly in the realms of antioxidant, anti-inflammatory, and anti-cancer activities. The sutherlandins, as unique flavonol glycosides, are likely key contributors to these effects, although further research on the isolated compounds is imperative to delineate their specific roles and mechanisms of action.

The concept of a "sutherlandin trans-p-coumarate" remains hypothetical but is grounded in the established principles of phytochemistry and pharmacology. The potential for enhanced bioactivity through p-coumaroylation warrants further investigation, including the chemical synthesis of such derivatives and their subsequent biological evaluation.

Future research should focus on:

-

Isolation and Bioactivity Screening of Individual Sutherlandins: A systematic evaluation of the antioxidant, anti-inflammatory, and anti-cancer activities of purified sutherlandins A, B, C, and D is crucial.

-

Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by sutherlandins.

-

Synthesis and Evaluation of Sutherlandin Derivatives: The synthesis of p-coumaroylated and other esterified derivatives of sutherlandins could lead to the development of novel therapeutic agents with improved efficacy.

-

In Vivo Studies: Preclinical animal studies are necessary to validate the in vitro findings and to assess the safety and efficacy of sutherlandins and their derivatives.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of sutherlandins and their prospective derivatives, paving the way for the development of novel, nature-derived pharmaceuticals.

References

-

Fernandes, A. C., Cromarty, D., Albrecht, C., & Jansen van Rensburg, C. E. (2004). The antioxidant potential of Sutherlandia frutescens. Journal of Ethnopharmacology, 95(1), 1–5. [Link]

-

Le, T., van der Westhuizen, J. H., & van Zyl, R. L. (2021). Anticancer Potential of Sutherlandia frutescens and Xysmalobium undulatum in LS180 Colorectal Cancer Mini-Tumors. Molecules (Basel, Switzerland), 26(3), 599. [Link]

-

Fu, X., Li, X. C., Wang, Y. H., Avula, B., Smillie, T. J., Mabusela, W., Syce, J., Johnson, Q., Folk, W., & Khan, I. A. (2010). Flavonol glycosides from the south African medicinal plant Sutherlandia frutescens. Planta medica, 76(2), 178–181. [Link]

-

Chinkwo, K. A. (2005). Sutherlandia frutescens extracts can induce apoptosis in cultured carcinoma cells. Journal of Ethnopharmacology, 98(1-2), 163–170. [Link]

- Shimamura, T., Sumikura, Y., Yamazaki, T., Tada, A., Kashiwagi, T., Ishikawa, H., & Inoue, N. (2007). A new method for the DPPH radical scavenging assay. Talanta, 72(2), 825–829.

-

Memorial Sloan Kettering Cancer Center. (2022). Sutherlandia frutescens. [Link]

-

van der Merwe, C., Gadabu, O. J., & van der Westhuizen, F. H. (2018). Unveiling the anti-inflammatory activity of Sutherlandia frutescens using murine macrophages. BMC complementary and alternative medicine, 18(1), 22. [Link]

- Stander, B. A., Marais, S., Stauth, D. G., van der Spuy, D., & van der Westhuizen, F. H. (2017). Effects of Sutherlandia Frutescens on Cancer and Primary Cells during Chemotherapy and Chemotherapy Induced Cellular Senescence. Preprints.org.

- Kundu, J. K., Mossanda, K. S., Na, H. K., & Surh, Y. J. (2005). Inhibitory effects of the extracts of Sutherlandia frutescens (L.) R. Br. and Harpagophytum procumbens DC. on phorbol ester-induced COX-2 expression in mouse skin: AP-1 and CREB as potential upstream targets. Cancer letters, 218(1), 21–31.

-

Faleschini, M. T., Stander, B. A., & van der Westhuizen, F. H. (2014). Sutherlandia frutescens ethanol extracts inhibit oxidative stress and inflammatory responses in neurons and microglial cells. PloS one, 9(2), e89748. [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

-

American Botanical Council. (n.d.). Antioxidant Properties of Sutherlandia frutescens. [Link]

-

Zonyane, S., Siyo, V. V., Makunga, N. P., & van der Westhuizen, J. H. (2020). The Implication of Chemotypic Variation on the Anti-Oxidant and Anti-Cancer Activities of Sutherlandia frutescens (L.) R.Br. (Fabaceae) from Different Geographic Locations. Antioxidants (Basel, Switzerland), 9(2), 152. [Link]

-

Zonyane, S., Siyo, V. V., Makunga, N. P., & van der Westhuizen, J. H. (2020). The Implication of Chemotypic Variation on the Anti-Oxidant and Anti-Cancer Activities of Sutherlandia frutescens (L.) R.Br. (Fabaceae) from Different Geographic Locations. Antioxidants (Basel, Switzerland), 9(2), 152. [Link]

Sources

- 1. In vitro culture studies of Sutherlandia frutescens on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flavonol glycosides from the south African medicinal plant Sutherlandia frutescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Implication of Chemotypic Variation on the Anti-Oxidant and Anti-Cancer Activities of Sutherlandia frutescens (L.) R.Br. (Fabaceae) from Different Geographic Locations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Antidiabetic Effects of The Bioactive Flavonoid (Kaempferol-3-O-β-D-6{P- Coumaroyl} Glucopyranoside) Isolated From Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Sutherlandin trans-p-coumarate and the Sutherlandins: A Clarification of Structurally Distinct Natural Products

This in-depth technical guide serves to elucidate the chemical nature, biosynthesis, and biological significance of sutherlandin trans-p-coumarate and its relationship to the class of compounds known as sutherlandins. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document provides a comprehensive overview, clarifying the distinct structural classes to which these compounds belong, and offers detailed experimental protocols for their isolation and characterization.

Introduction: Resolving a Nomenclature Ambiguity

In the study of natural products, the convergence of nomenclature can sometimes lead to confusion. Such is the case with "sutherlandin trans-p-coumarate" and the "sutherlandins" (A, B, C, and D). Despite the shared root in their names, it is imperative to understand that these compounds belong to fundamentally different chemical classes. Sutherlandin trans-p-coumarate is a cyanogenic glycoside, while sutherlandins A, B, C, and D are flavonol glycosides. This guide will address each of these compound types in separate, dedicated sections to provide clarity and a detailed understanding of their unique chemistry and biological contexts.

Sutherlandin trans-p-coumarate: A Rare Cyanogenic Glycoside

Sutherlandin trans-p-coumarate is a naturally occurring, relatively rare cyanogenic glycoside.[1][2] These compounds are characterized by the presence of a nitrile group and a glycosidically bound sugar moiety. Upon enzymatic hydrolysis, they can release hydrogen cyanide, a potent toxin, suggesting a role in plant defense mechanisms.

Chemical Structure and Properties

The chemical structure of sutherlandin trans-p-coumarate has been established through spectroscopic analysis.[3] Key structural features include a cyanohydrin core, a glucose molecule, and a trans-p-coumarate group.

| Property | Value | Source |

| Molecular Formula | C20H23NO9 | PubChem[4] |

| Molecular Weight | 421.4 g/mol | PubChem[4] |

| IUPAC Name | [3-cyano-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]prop-2-enyl] 3-(4-hydroxyphenyl)prop-2-enoate | PubChem[4] |

| Natural Sources | Sorbaria sorbifolia var. stellipila, Exochorda racemosa | [1][3][4] |

Biosynthesis of Cyanogenic Glycosides (General Pathway)

While the specific biosynthetic pathway for sutherlandin trans-p-coumarate has not been fully elucidated, the general pathway for cyanogenic glycosides is well-established and proceeds from amino acid precursors. This multi-step enzymatic process involves N-hydroxylation, decarboxylation, and subsequent glycosylation and acylation.

Caption: Generalized Biosynthetic Pathway of Cyanogenic Glycosides.

Biological Activity

The primary biological role of cyanogenic glycosides is defensive, deterring herbivores through the release of toxic hydrogen cyanide upon tissue damage. Specific pharmacological activities of purified sutherlandin trans-p-coumarate are not extensively documented in publicly available literature, representing an area for future research.

Isolation and Characterization of Sutherlandin trans-p-coumarate

The isolation of sutherlandin trans-p-coumarate from plant material involves extraction followed by chromatographic purification.

Experimental Protocol:

-

Extraction:

-

Air-dried and powdered aerial parts of the source plant (e.g., Sorbaria sorbifolia) are extracted with a polar solvent such as methanol at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar compounds. The target compound will remain in the aqueous phase.

-

-

Chromatographic Purification:

-

The aqueous layer is subjected to column chromatography on a suitable stationary phase, such as Diaion HP-20, eluting with a gradient of methanol in water.

-

Fractions containing the target compound are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Further purification is achieved through repeated column chromatography on silica gel and Sephadex LH-20, and preparative HPLC to yield the pure compound.[1]

-

-

Structural Elucidation:

-

The structure of the isolated compound is determined using spectroscopic methods, including:

-

1D and 2D Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, COSY, HSQC, and HMBC experiments to determine the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

-

The Sutherlandins: A Family of Flavonol Glycosides

The sutherlandins (A, B, C, and D) are a group of flavonol glycosides isolated from the medicinal plant Sutherlandia frutescens.[5][6] This plant has a long history of use in traditional African medicine. Flavonoids are a large class of polyphenolic secondary metabolites with a characteristic C6-C3-C6 skeleton.

Chemical Structures

Sutherlandins A-D are glycosides of flavonols, meaning they consist of a flavonoid aglycone linked to one or more sugar moieties. Their structures have been determined through extensive spectroscopic analysis.[7]

Biosynthesis of Flavonoids (General Pathway)

The biosynthesis of flavonoids is a well-characterized branch of the phenylpropanoid pathway. It begins with the amino acid phenylalanine and involves a series of enzymatic reactions to construct the characteristic flavonoid skeleton.

Caption: Generalized Biosynthetic Pathway of Flavonols.

Biological Activities

Extracts of Sutherlandia frutescens containing sutherlandins have been traditionally used for a wide range of ailments. Scientific studies have investigated its potential anti-inflammatory, antioxidant, and immunomodulatory properties. The specific contribution of each sutherlandin to the overall activity of the plant extract is an ongoing area of research.

Isolation and Characterization of Sutherlandins A-D

A robust method for the isolation of sutherlandins A-D from Sutherlandia frutescens utilizes counter-current chromatography (CCC).[5][6]

Experimental Protocol:

-

Extraction and Initial Fractionation:

-

Milled plant material is defatted with hexane and then extracted with n-butanol.[6]

-

The butanol extract is concentrated to yield a crude extract enriched in polar compounds.

-

-

Counter-Current Chromatography (CCC):

-

Solvent System Selection: A suitable two-phase solvent system is selected. For sutherlandins, an ethyl acetate:n-butanol:acetic acid:water (5:1:0.3:6 by vol.) system has proven effective.[5]

-

Separation: The crude extract is dissolved in a mixture of the upper and lower phases of the solvent system and injected into the CCC instrument.

-

The separation is performed with the lower phase as the mobile phase.

-

-

Fraction Analysis and Purification:

-

Fractions are collected and analyzed by HPLC to identify those containing the sutherlandins.[6]

-

Fractions containing the individual sutherlandins can be pooled and further purified if necessary.

-

-

Structural Elucidation:

-

The structures of the isolated sutherlandins are confirmed using NMR and MS, as described for sutherlandin trans-p-coumarate.

-

Quantitative Data from CCC Isolation:

| Compound | Yield from 0.9g Extract (STS-4 Rotor) | Yield from 0.9g Extract (STS-12 Rotor) | Source |

| Sutherlandins (Total) | 85.3 mg | 110.4 mg | [5][6] |

This data highlights the efficiency of CCC for isolating these compounds in significant quantities for further study.[5][6]

Conclusion

This guide has delineated the distinct chemical and biological identities of sutherlandin trans-p-coumarate and the sutherlandins A-D. Sutherlandin trans-p-coumarate is a cyanogenic glycoside with a likely role in plant defense, while the sutherlandins are flavonol glycosides from a well-known medicinal plant. Understanding these differences is crucial for accurate research and development in the field of natural products. The provided experimental protocols offer a validated starting point for the isolation and characterization of these compounds, enabling further investigation into their potential applications.

References

-

Isolation of sutherlandins A, B, C and D from Sutherlandia frutescens (L.) R. Br. by counter-current chromatography using spiral tubing support rotors. (2017). Journal of Chromatography A. [Link]

-

Isolation of sutherlandins A, B, C and D from Sutherlandia frutescens (L.) R.Br. by counter-current chromatography using spiral tubing support rotors. (2017). PubMed Central. [Link]

-

Sutherlandin 5-trans-p-coumarate. PubChem. [Link]

-

A new cyanogenic glycoside from Sorbaria sorbifolia var. stellipila. (2000). Chemical & Pharmaceutical Bulletin. [Link]

-

The chemical structures of 1; sutherlandioside A, 2. ResearchGate. [Link]

-

Comparison of the sutherlandioside B levels in two commercially available Sutherlandia frutescens preparations and the effect of elevated. UWCScholar. [Link]

-

Structure of chemical constituents from leaves and stems of Sutherlandia frutescens. ResearchGate. [Link]

Sources

- 1. Sutherlandin trans-p-coumarate | CAS:315236-68-1 | Manufacturer ChemFaces [chemfaces.com]

- 2. biocat.com [biocat.com]

- 3. A new cyanogenic glycoside from Sorbaria sorbifolia var. stellipila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3-Cyano-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]prop-2-enyl] 3-(4-hydroxyphenyl)prop-2-enoate | C20H23NO9 | CID 85171964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isolation of sutherlandins A, B, C and D from Sutherlandia frutescens (L.) R. Br. by counter-current chromatography using spiral tubing support rotors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ISOLATION OF SUTHERLANDINS A, B, C AND D FROM SUTHERLANDIA FRUTESCENS (L.) R.Br. BY COUNTER-CURRENT CHROMATOGRAPHY USING SPIRAL TUBING SUPPORT ROTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Introduction: Unveiling the Therapeutic Potential of Sutherlandins from Sutherlandia frutescens

An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of Sutherlandin trans-p-coumarates

Sutherlandia frutescens, a prominent South African medicinal plant, has a long history of traditional use for a wide array of ailments, earning it the title of "cancer bush." Modern scientific inquiry has sought to validate these ethnobotanical claims, leading to the isolation and characterization of a novel class of cycloartane glycosides known as sutherlandins. These compounds, particularly sutherlandins A, B, C, and D, are distinguished by their intricate chemical structures, often featuring moieties such as trans-p-coumarate, which are pivotal to their bioactivity.

This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on sutherlandin derivatives, with a particular focus on those containing the trans-p-coumarate group. We will delve into the scientific rationale behind the experimental designs, present detailed protocols for key assays, and interpret the significance of the findings for researchers, scientists, and drug development professionals. The aim is to offer a foundational understanding of the cytotoxic, anti-inflammatory, and chemopreventive properties of these fascinating natural products.

Part 1: Cytotoxicity and Anti-Cancer Activity

A primary focus of the initial in vitro assessment of novel natural products is to determine their cytotoxic potential against various cancer cell lines. This serves a dual purpose: to identify potential anti-cancer drug leads and to establish a therapeutic window for other potential applications.

Scientific Rationale for Cytotoxicity Screening

The initial screening of sutherlandins for anti-cancer activity typically involves exposing a panel of cancer cell lines to a range of concentrations of the purified compounds. The choice of cell lines is critical and should ideally represent different cancer types to ascertain the spectrum of activity. A common and robust method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of sutherlandin trans-p-coumarates on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sutherlandin trans-p-coumarate stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the sutherlandin trans-p-coumarate from the stock solution in a complete culture medium. Add 100 µL of these dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Visualization of the Experimental Workflow

Methodological & Application

Application Notes & Protocols: Extraction and Isolation of Sutherlandin trans-p-coumarates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sutherlandia frutescens (L.) R.Br., also known as the cancer bush, is a significant medicinal plant indigenous to southern Africa.[1][2] It has a long history of use in traditional medicine for a wide range of ailments, including cancer, diabetes, infections, and stress-related conditions.[2][3][4] The therapeutic potential of this plant is attributed to its complex phytochemical profile, which includes amino acids, flavonoids, and triterpenoids.[1][5] Among the notable bioactive compounds are the sutherlandins, a group of flavonol glycosides.[5][6] This guide focuses specifically on the extraction and isolation of sutherlandin trans-p-coumarates, providing detailed protocols and the scientific rationale behind the methodologies.

Sutherlandin trans-p-coumarates are of particular interest due to the potential synergistic bioactivity arising from the combination of a flavonol glycoside core and a p-coumaric acid moiety. Understanding the extraction and isolation of these specific compounds is crucial for further pharmacological investigation and potential drug development.

Principle of the Method

The extraction and isolation of sutherlandin trans-p-coumarates from Sutherlandia frutescens is a multi-step process that leverages the physicochemical properties of the target molecules. The general workflow involves:

-

Solid-Liquid Extraction: Utilizing a suitable solvent to selectively solubilize the sutherlandins and other metabolites from the dried, powdered plant material.

-

Solvent Partitioning: A liquid-liquid extraction step to separate compounds based on their differential solubility in immiscible solvents, effectively removing non-polar compounds.

-

Chromatographic Purification: Employing various chromatographic techniques to separate the sutherlandin trans-p-coumarates from other co-extracted compounds based on differences in polarity, size, and affinity for the stationary phase.

-

Structural Elucidation: Using spectroscopic methods to confirm the identity and purity of the isolated compounds.

Experimental Workflow Diagram

Caption: Workflow for Sutherlandin trans-p-coumarate isolation.

Detailed Protocols

Part 1: Extraction and Preliminary Purification

This initial phase is designed to efficiently extract a broad range of polar to semi-polar compounds from the plant material, followed by a partitioning step to enrich the fraction containing the target glycosides.

Materials:

-